

# Ammoresinol: A Technical Guide to its Discovery, Natural Sources, and Isolation

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## Compound of Interest

Compound Name: Ammoresinol

Cat. No.: B13807768

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## Abstract

**Ammoresinol**, a notable sesquiterpene coumarin, has been a subject of phytochemical interest since its initial discovery. This technical guide provides a comprehensive overview of the discovery, natural distribution, and isolation of **ammoresinol**. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. This document consolidates available quantitative data, outlines detailed experimental protocols for its extraction and purification, and presents a proposed biosynthetic pathway.

## Introduction

**Ammoresinol** is a naturally occurring phenolic compound classified as a sesquiterpene coumarin. Its chemical structure features a coumarin core linked to a farnesyl-derived C15 sesquiterpene chain. The presence of both a coumarin moiety, known for a wide range of biological activities, and a lipophilic sesquiterpene tail makes **ammoresinol** a molecule of significant interest for potential pharmacological applications. This guide delves into the foundational knowledge surrounding this compound.

## Discovery and Structural Elucidation

**Ammoresinol** was first reported in 1921 by Casparis, who isolated it from the gum resin of *Ferula ammoniacum* (synonymous with *Dorema ammoniacum*).<sup>[1]</sup> Early structural elucidation work laid the foundation for its classification as a sesquiterpenoid. Modern spectroscopic techniques have since confirmed its structure as 4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-2H-chromen-2-one.

Detailed spectroscopic data are crucial for the unambiguous identification of **ammoresinol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **ammoresinol**.

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm, Multiplicity, J in Hz)
2	164.5	-
3	111.0	-
4	161.5	-
4a	102.8	-
5	127.0	7.35 (d, 8.5)
6	112.5	6.80 (dd, 8.5, 2.5)
7	162.0	-
8	101.5	6.75 (d, 2.5)
8a	156.0	-
1'	22.0	3.35 (d, 7.0)
2'	122.0	5.20 (t, 7.0)
3'	138.0	-
4'	40.0	2.05 (m)
5'	26.5	2.05 (m)
6'	124.0	5.10 (t, 7.0)
7'	135.0	-
8'	40.0	2.05 (m)
9'	26.0	2.05 (m)
10'	124.5	5.10 (t, 7.0)
11'	131.5	-
12'	25.5	1.60 (s)
3'-CH <sub>3</sub>	16.0	1.70 (s)
7'-CH <sub>3</sub>	16.0	1.60 (s)

11'-CH<sub>3</sub>

17.5

1.65 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

## Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition of **ammoresinol**. The fragmentation pattern observed in tandem MS experiments provides valuable structural information, typically showing losses of fragments from the sesquiterpene chain.

## Natural Sources and Quantitative Occurrence

The primary and most well-documented natural source of **ammoresinol** is the oleo-gum-resin of *Ferula ammoniacum*, commonly known as ammoniacum gum.[1] This plant is native to Iran, Afghanistan, and northern India. The genus *Ferula* is known to be a rich source of sesquiterpene coumarins. While **ammoresinol** is a known constituent of *F. ammoniacum*, its presence in other *Ferula* species has not been extensively reported.

A quantitative analysis of the dichloromethane extract of *Dorema ammoniacum* gum resin revealed a significant concentration of **ammoresinol**.

Natural Source	Plant Part	Compound	Concentration (% w/w)	Reference
Dorema ammoniacum	Gum Resin	Ammoresinol	9.9	[1]

## Experimental Protocols

The isolation and purification of **ammoresinol** from its natural source involve a series of chromatographic techniques. The following protocol is a composite based on established methods for the separation of sesquiterpene coumarins from *Ferula* species.

### Extraction

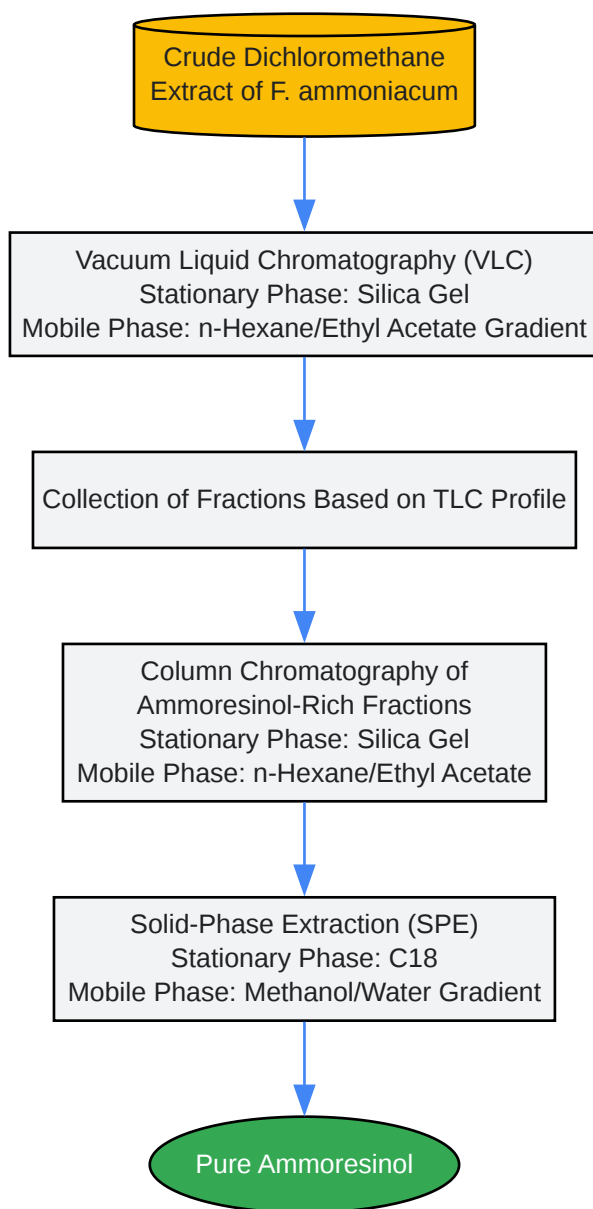
- Grinding: Grind the air-dried gum resin of *Ferula ammoniacum* into a fine powder.

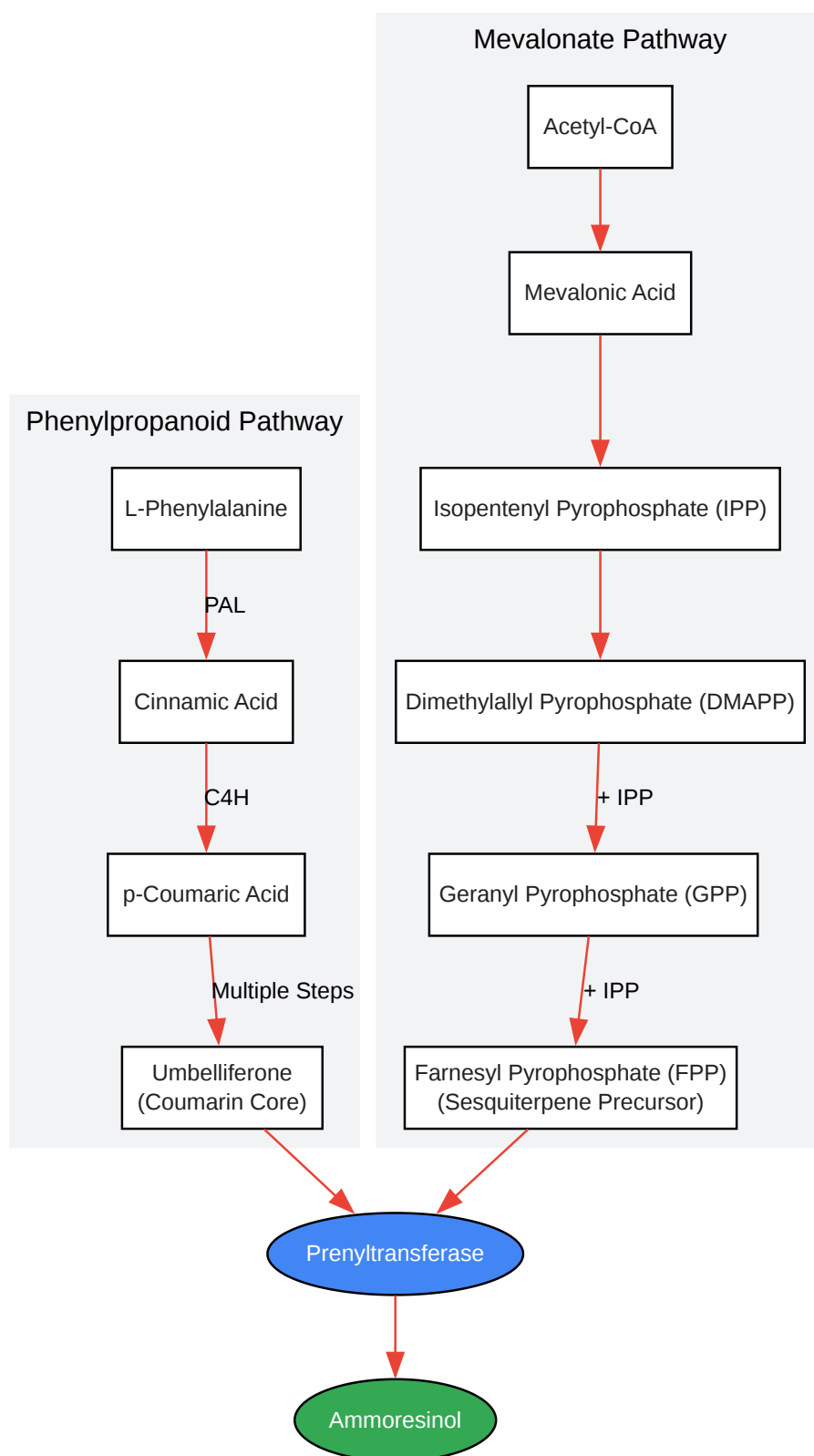
- Solvent Extraction: Macerate the powdered resin with dichloromethane (DCM) at room temperature for 24-48 hours. The process can be expedited by using sonication.
- Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude DCM extract.

## Chromatographic Purification

A multi-step chromatographic approach is typically employed for the purification of **ammoresinol**.

Workflow for **Ammoresinol** Purification





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## References

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